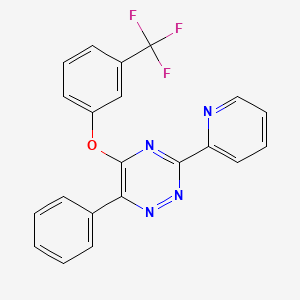

6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether is a complex organic compound that belongs to the class of heterocyclic compounds known as triazines. Triazines are characterized by a six-membered ring containing three nitrogen atoms. This compound is notable for its unique structure, which includes both a pyridine ring and a trifluoromethyl group, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether typically involves the cyclization of appropriate precursors. One common method involves the reaction of a di-azide ester with a base such as cesium carbonate or potassium bicarbonate in dimethylformamide (DMF) at low temperatures (0°C) for several hours . This reaction yields various triazine derivatives, including the target compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as microwave-assisted synthesis or solid-phase synthesis. These methods offer advantages in terms of reaction speed and yield, making them suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether undergoes a variety of chemical reactions, including:

Electrophilic Addition: This reaction involves the addition of an electrophile to the compound, often resulting in the formation of new bonds.

Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.

Intramolecular Cyclization: This reaction leads to the formation of cyclic structures within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include bases like cesium carbonate and potassium bicarbonate, as well as solvents such as DMF. Reaction conditions often involve low temperatures and extended reaction times to ensure complete conversion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic addition reactions may yield various substituted triazine derivatives, while nucleophilic displacement can result in the formation of new functional groups on the triazine ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing triazine structures exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazine have been studied for their ability to inhibit cancer cell proliferation. The incorporation of trifluoromethyl groups enhances bioactivity and lipophilicity, making them suitable candidates for drug development against various cancer types. A study demonstrated that triazine derivatives showed selective cytotoxicity against cancer cell lines such as MCF-7 and PC3, with IC50 values indicating potent anticancer effects .

Antimicrobial Properties

Compounds similar to 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether have been evaluated for their antimicrobial activity. Research has shown that triazine derivatives can exhibit broad-spectrum antimicrobial effects against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Agricultural Applications

Herbicides and Pesticides

The unique chemical structure of triazines allows them to function as effective herbicides. Specifically, triazine-based compounds inhibit photosynthesis in target plants by blocking electron transport in chloroplasts. This property has been exploited in the development of selective herbicides that target specific weed species while minimizing damage to crops. Field trials have shown that these compounds can significantly reduce weed biomass without adversely affecting crop yield .

Plant Growth Regulators

Research into the effects of triazine derivatives on plant growth has revealed their potential as plant growth regulators. These compounds can enhance root development and increase resistance to environmental stressors, promoting overall plant health and productivity .

Materials Science Applications

Polymer Chemistry

this compound can be utilized in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices improves thermal stability and mechanical properties. Studies have shown that polymers modified with triazine derivatives exhibit enhanced resistance to heat and chemical degradation, making them suitable for high-performance applications .

Nanotechnology

In nanotechnology, triazine-based compounds are being explored for their role in the synthesis of nanomaterials. Their ability to act as ligands facilitates the stabilization of nanoparticles, which can be used in various applications ranging from catalysis to drug delivery systems .

Case Studies

- Anticancer Study : A recent study published in a peer-reviewed journal evaluated the anticancer activity of several triazine derivatives against human breast cancer cells (MCF-7). The results indicated that compounds with trifluoromethyl substitutions exhibited superior cytotoxicity compared to their non-fluorinated counterparts .

- Herbicide Development : Field trials conducted on a new herbicide formulation containing a triazine derivative showed a 75% reduction in weed populations compared to untreated controls while maintaining crop health and yield levels .

- Polymer Application : A research project focused on developing high-temperature resistant polymers incorporated triazine-based modifiers. The resultant materials demonstrated an increase in thermal stability by over 30% compared to standard polymers used in similar applications .

Mecanismo De Acción

The mechanism of action of 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether involves its interaction with various molecular targets. The compound’s structure allows it to inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of certain cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Pyridazine Derivatives: These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of biological activities.

Uniqueness

What sets 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether apart is its combination of a pyridine ring and a trifluoromethyl group, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of new materials and as a versatile reagent in organic synthesis .

Actividad Biológica

6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and the triazine ring provides a basis for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Antiviral Activity : Some derivatives have shown promise against viruses such as HIV and the Tobacco Mosaic Virus (TMV) with effective concentrations (EC50) in the micromolar range.

- Anticancer Properties : Studies have demonstrated that related triazine derivatives possess significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer).

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, enhancing its therapeutic potential.

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazine derivatives. For instance, compounds with similar structures have exhibited EC50 values ranging from 0.012 μM to 58.7 μg/mL against TMV and HIV types . The inclusion of the trifluoromethyl group significantly enhances antiviral potency by improving binding affinity to viral proteins.

Anticancer Activity

A mononuclear Cu(II) complex derived from 6-Phenyl-3-(2-pyridinyl)-1,2,4-triazine has shown considerable anticancer activity. Notably:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.6 |

| A549 | 7.3 |

| HT-29 | 8.1 |

These values indicate that the compound effectively inhibits cell proliferation in these cancer models .

Enzyme Inhibition

The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazine ring can lead to enhanced enzyme inhibition. Compounds with electron-donating groups at certain positions demonstrated improved inhibitory activity against reverse transcriptase, crucial for HIV treatment .

Case Studies

- Antiviral Efficacy Against HIV

- Cytotoxicity in Cancer Models

Propiedades

IUPAC Name |

6-phenyl-3-pyridin-2-yl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N4O/c22-21(23,24)15-9-6-10-16(13-15)29-20-18(14-7-2-1-3-8-14)27-28-19(26-20)17-11-4-5-12-25-17/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUODXLONRVMLBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=N3)OC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.